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Introduction
Evans syndrome is a rare and chronic autoimmune disorder characterized by the simultaneous

or sequential occurrence of autoimmune hemolytic anemia (AIHA) and immune

thrombocytopenia (ITP), and less commonly, autoimmune neutropenia. The diagnosis of Evans

syndrome is one of exclusion, requiring the demonstration of immune-mediated destruction of

red blood cells and/or platelets. The Coombs test, or Direct Antiglobulin Test (DAT), is a critical

laboratory investigation for establishing the autoimmune nature of the hemolytic anemia

component of the syndrome. These application notes provide detailed protocols for the

Coombs test, guidance on the interpretation of results in the context of Evans syndrome, and

an overview of the underlying pathophysiology.

Coombs Test Interpretation in Evans Syndrome
A positive Direct Coombs Test (DAT) is a cornerstone in the diagnosis of the autoimmune

hemolytic anemia (AIHA) aspect of Evans syndrome.[1] This test identifies antibodies and/or

complement proteins that are bound to the surface of a patient's red blood cells (RBCs) in vivo.

[2] The presence of these opsonizing molecules leads to the premature destruction of RBCs by

the reticuloendothelial system, resulting in hemolytic anemia.

The Indirect Coombs Test (IAT), which detects circulating antibodies in the patient's serum,

may also be positive in a significant number of patients with Evans syndrome, with reports
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indicating positivity in 52-83% of cases.[1][3] A positive IAT suggests the presence of unbound

autoantibodies that have the potential to bind to RBCs.

Data Presentation: Direct Antiglobulin Test (DAT)
Findings in Evans Syndrome
The following table summarizes the typical findings of the Direct Coombs Test in adult patients

with Evans syndrome, providing insights into the nature of the autoantibodies involved.

DAT Specificity
Percentage of Positive
Cases

Interpretation

IgG alone or IgG with

Complement (C3d)
86%

Indicates a "warm" type

autoimmune hemolytic anemia,

which is characteristic of

Evans syndrome.[4][5]

Overall DAT Positivity 89%

A high prevalence of positive

DAT results underscores its

importance as a key diagnostic

marker for the AIHA

component of Evans

syndrome.[4]

Experimental Protocols
Direct Coombs Test (DAT) Protocol
This protocol outlines the procedure for detecting antibodies or complement bound to a

patient's red blood cells.

Materials:

Patient's whole blood in an EDTA (lavender-top) tube.

Phosphate-buffered saline (PBS), pH 7.2-7.4.

Polyspecific Anti-Human Globulin (AHG) reagent (containing anti-IgG and anti-C3d).
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Monospecific AHG reagents (anti-IgG and anti-C3d).

12 x 75 mm glass test tubes.

Serological centrifuge.

Pipettes.

Microscope.

Procedure:

Prepare a 2-5% Red Blood Cell Suspension:

Wash the patient's RBCs three to four times with an excess volume of PBS to remove

unbound immunoglobulins.

After the final wash, resuspend the RBCs in PBS to achieve a 2-5% concentration.

Incubation with Polyspecific AHG:

Add 1 drop of the prepared RBC suspension to a labeled test tube.

Add 2 drops of polyspecific AHG reagent.

Centrifugation and Reading:

Centrifuge the tube according to the manufacturer's instructions for the AHG reagent (e.g.,

1000 x g for 20 seconds).

Gently dislodge the cell button and observe for agglutination. The strength of agglutination

can be graded from 0 to 4+.

Confirmation with Monospecific Reagents (if polyspecific test is positive):

Repeat steps 2 and 3 in separate tubes using monospecific anti-IgG and anti-C3d

reagents to determine the specific sensitizing protein.
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Indirect Coombs Test (IAT) Protocol
This protocol is designed to detect circulating antibodies in a patient's serum.

Materials:

Patient's serum.

Commercially available reagent red blood cells (Group O, with a known antigen profile).

Phosphate-buffered saline (PBS), pH 7.2-7.4.

Anti-Human Globulin (AHG) reagent.

12 x 75 mm glass test tubes.

37°C incubator.

Serological centrifuge.

Pipettes.

Microscope.

Procedure:

Incubation of Serum and Reagent RBCs:

Add 2 drops of the patient's serum to a labeled test tube.

Add 1 drop of a 2-5% suspension of reagent RBCs.

Incubate the mixture at 37°C for 15-30 minutes.

Washing:

Wash the RBCs three to four times with PBS to remove unbound antibodies. Decant the

supernatant completely after the final wash.
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Addition of AHG Reagent:

Add 2 drops of AHG reagent to the washed RBC pellet.

Centrifugation and Reading:

Centrifuge the tube as per the reagent manufacturer's instructions.

Gently resuspend the cell button and examine for agglutination. Grade the reaction from 0

to 4+.

Mandatory Visualizations
Experimental Workflow Diagram
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Caption: Workflow of Direct and Indirect Coombs Tests.

Signaling Pathway in Evans Syndrome
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Caption: Simplified Pathophysiology of Evans Syndrome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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